
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester group. This compound is known for its stability and reactivity, making it valuable in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of naphthalene derivatives with boronic esters. One common method is the Suzuki-Miyaura coupling reaction, where a naphthalene derivative is coupled with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronate ester group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate . Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to 100°C and solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include boronic acids, substituted naphthalene derivatives, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronate ester group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronate ester group forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds . The compound’s reactivity and stability are attributed to the electronic properties of the boronate ester group and the naphthalene moiety .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(phenyl)vinyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a naphthalene group.
4,4,5,5-Tetramethyl-2-(1-(anthracen-2-yl)vinyl)-1,3,2-dioxaborolane: Contains an anthracene group, offering different electronic properties.
4,4,5,5-Tetramethyl-2-(1-(pyren-2-yl)vinyl)-1,3,2-dioxaborolane: Features a pyrene group, providing unique photophysical properties.
Uniqueness
4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane is unique due to its combination of the naphthalene moiety and the boronate ester group, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents .
Properties
Molecular Formula |
C18H21BO2 |
|---|---|
Molecular Weight |
280.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(1-naphthalen-2-ylethenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H21BO2/c1-13(19-20-17(2,3)18(4,5)21-19)15-11-10-14-8-6-7-9-16(14)12-15/h6-12H,1H2,2-5H3 |
InChI Key |
PUICKLJFUYLJBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


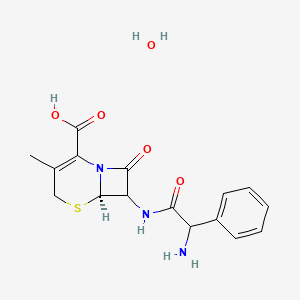

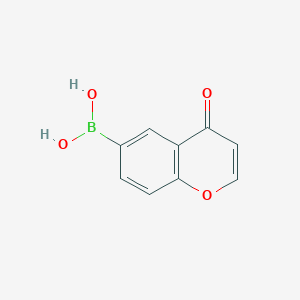

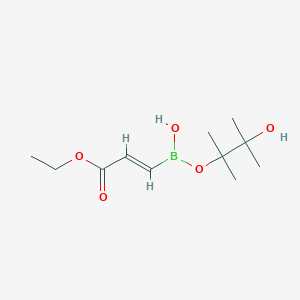
![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
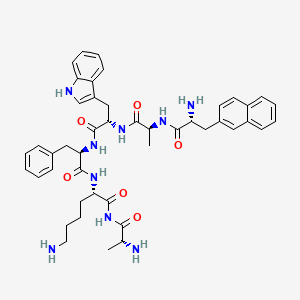
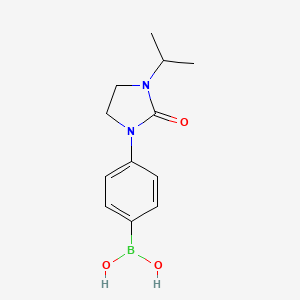
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
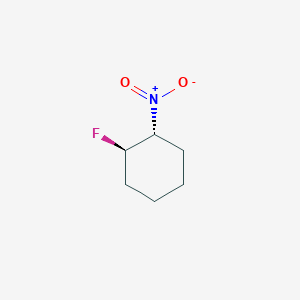
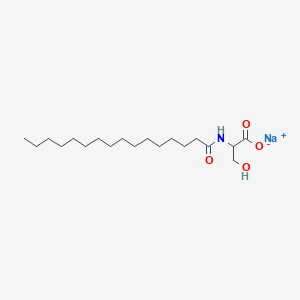

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)
